Boc-NH-PEG4-CH2COOH

Catalog No.
S544695
CAS No.
876345-13-0
M.F
C15H29NO8
M. Wt
351.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-NH-PEG4-CH2COOH

CAS Number

876345-13-0

Product Name

Boc-NH-PEG4-CH2COOH

IUPAC Name

2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

Molecular Formula

C15H29NO8

Molecular Weight

351.39 g/mol

InChI

InChI=1S/C15H29NO8/c1-15(2,3)24-14(19)16-4-5-20-6-7-21-8-9-22-10-11-23-12-13(17)18/h4-12H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

SHMYENBXRNPSOG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

t-Boc-N-amido-PEG4-CH2CO2H

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCC(=O)O

The exact mass of the compound 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid is 351.1893 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Boc-NH-PEG4-CH2COOH (CAS: 876345-13-0) is a monodisperse, heterobifunctional linker widely utilized in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Featuring an acid-labile tert-butyloxycarbonyl (Boc) protected amine and a reactive carboxylic acid separated by a discrete four-unit polyethylene glycol (PEG4) spacer, this compound serves as a highly defined structural bridge. For procurement and process chemistry, its value lies in providing exact molecular weight uniformity, excellent aqueous solubility, and orthogonal reactivity, making it a critical precursor for advanced therapeutics where batch-to-batch reproducibility and precise spatial geometry are strictly required [1].

Substituting Boc-NH-PEG4-CH2COOH with polydisperse PEG mixtures, hydrophobic alkyl chains, or alternative protecting groups fundamentally alters the manufacturability and performance of the final conjugate. Polydisperse PEGs introduce a distribution of chain lengths, leading to complex product profiles that complicate LC-MS characterization and regulatory approval. Replacing the PEG core with an aliphatic alkyl chain of similar length drastically reduces aqueous solubility, often inducing aggregation of the resulting ADCs or PROTACs during formulation. Furthermore, utilizing an Fmoc-protected equivalent in base-sensitive synthesis routes risks premature deprotection or target degradation, underscoring the necessity of the Boc-protected PEG4 architecture for specific orthogonal synthetic workflows [1].

Analytical Resolution and Batch Reproducibility: Discrete PEG4 vs. Polydisperse PEG Mixtures

In pharmaceutical manufacturing, the transition from polydisperse PEG linkers to discrete (monodisperse) PEGs like Boc-NH-PEG4-CH2COOH is driven by analytical clarity. Polydisperse PEG mixtures (e.g., PEG 200) yield a Poisson distribution of chain lengths, resulting in multiple conjugate peaks during LC-MS analysis. In contrast, Boc-NH-PEG4-CH2COOH provides a single, defined molecular entity (MW: 351.39 g/mol). This absolute monodispersity eliminates linker-induced heterogeneity, reducing the analytical burden during CMC (Chemistry, Manufacturing, and Controls) validation and ensuring >99% structural uniformity in the final drug-linker intermediate [1].

Evidence DimensionStructural Heterogeneity in Final Conjugate
Target Compound Data100% single molecular weight species (n=4)
Comparator Or BaselinePolydisperse Boc-NH-PEG(200)-COOH (mixture of n=3, 4, 5, 6)
Quantified DifferenceElimination of chain-length distribution; single sharp LC-MS peak
ConditionsHigh-resolution LC-MS characterization of drug-linker intermediates

Procuring a discrete PEG linker is essential for regulatory compliance and analytical simplification in modern ADC and PROTAC manufacturing.

Aqueous Solubility and Aggregation Prevention: PEG4 vs. Aliphatic Linkers

The hydrophilicity of the PEG4 spacer provides a critical advantage over traditional hydrophobic alkyl linkers of similar length (e.g., Boc-aminohexanoic acid or undecanoic acid derivatives). When incorporated into highly hydrophobic PROTAC payloads or ADC cytotoxins, alkyl linkers often drive spontaneous aggregation in aqueous buffers, reducing conjugation efficiency and complicating downstream formulation. The incorporation of the tetraethylene glycol core in Boc-NH-PEG4-CH2COOH significantly lowers the calculated LogP of the intermediate, enhancing aqueous solubility and reducing high-molecular-weight aggregate formation during bioconjugation by up to 80% compared to equivalent aliphatic chains [1].

Evidence DimensionAqueous Solubility and Aggregation Propensity
Target Compound DataHigh aqueous solubility; minimal conjugate aggregation
Comparator Or BaselineAliphatic linkers (e.g., Boc-aminohexanoic acid)
Quantified DifferenceSignificantly reduced LogP and up to 80% reduction in aggregate formation during conjugation
ConditionsAqueous buffer formulation of hydrophobic drug-linker conjugates

Selecting a PEGylated linker over an alkyl chain prevents costly aggregation failures during the bioconjugation and formulation of hydrophobic payloads.

Orthogonal Deprotection Strategy: Boc vs. Fmoc in Base-Sensitive Syntheses

The choice between Boc-NH-PEG4-CH2COOH and its Fmoc-protected counterpart (Fmoc-NH-PEG4-CH2COOH) dictates the synthetic route's compatibility with the payload. Fmoc deprotection requires basic conditions (e.g., 20% piperidine), which can cause epimerization, degradation, or premature cleavage of base-sensitive functional groups or ester linkages in complex cytotoxins. Boc-NH-PEG4-CH2COOH, requiring acidic deprotection (e.g., TFA/DCM), offers an orthogonal approach. This allows chemists to maintain amine protection during basic coupling steps and selectively unveil the amine only under controlled acidic conditions, preserving the integrity of base-labile target molecules and improving overall synthetic yield [1].

Evidence DimensionDeprotection Condition Compatibility
Target Compound DataAcidic cleavage (TFA), preserves base-labile moieties
Comparator Or BaselineFmoc-NH-PEG4-CH2COOH (requires basic cleavage via piperidine)
Quantified DifferenceEnables synthesis of base-sensitive conjugates without degradation
ConditionsSolid-phase or solution-phase synthesis involving base-labile payloads

Procuring the Boc-protected variant is mandatory when the target payload or intermediate is unstable under the basic conditions required for Fmoc removal.

Synthesis of Base-Sensitive PROTACs

Boc-NH-PEG4-CH2COOH is the optimal choice for constructing PROTACs where the E3 ligase ligand or the target protein binder contains base-labile functional groups. The Boc group allows for safe, acidic deprotection after the carboxylic acid has been successfully coupled, preventing the degradation that would occur if an Fmoc-protected linker were used [3].

Standardization of ADC Drug-Linker Intermediates

In the CMC development of ADCs, absolute molecular characterization is required. The discrete, monodisperse nature of Boc-NH-PEG4-CH2COOH ensures that the resulting drug-linker complex appears as a single, well-defined mass in LC-MS assays, bypassing the regulatory and analytical hurdles associated with polydisperse PEG mixtures[1].

Solubility Enhancement of Hydrophobic Payloads

When conjugating highly lipophilic cytotoxins or PROTAC warheads, the incorporation of the PEG4 spacer via Boc-NH-PEG4-CH2COOH drastically improves the aqueous solubility of the intermediate. This prevents aggregation during the final bioconjugation step to the monoclonal antibody or protein, ensuring higher coupling efficiency and a more stable final formulation compared to using hydrophobic alkyl linkers [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

351.18931688 Da

Monoisotopic Mass

351.18931688 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.
2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.

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